molecular formula C16H10N2O B11865627 5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one CAS No. 64077-20-9

5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one

Cat. No.: B11865627
CAS No.: 64077-20-9
M. Wt: 246.26 g/mol
InChI Key: ZVDHEKYIFIMWQY-UHFFFAOYSA-N
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Description

5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one is a complex organic compound that belongs to the class of isoindoloisoquinolones

Preparation Methods

The synthesis of 5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one typically involves Rhodium (III)-catalyzed cascade annulations. One efficient protocol involves the reaction of N-(pivaloyloxy)benzamides with 2-alkynyl aldehydes, which proceeds through sequential alkyne insertion followed by the addition of the amide nitrogen onto the aldehyde . This method provides products with aminal functionality, which can be further diversified.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one involves its interaction with molecular targets such as topoisomerase I. The compound exerts its effects by inhibiting the activity of this enzyme, which is crucial for DNA replication and transcription .

Comparison with Similar Compounds

5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one can be compared with other isoindoloisoquinolones, such as:

Properties

CAS No.

64077-20-9

Molecular Formula

C16H10N2O

Molecular Weight

246.26 g/mol

IUPAC Name

5-iminoisoindolo[2,3-b]isoquinolin-7-one

InChI

InChI=1S/C16H10N2O/c17-15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13(12)16(19)18(14)15/h1-9,17H

InChI Key

ZVDHEKYIFIMWQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C(=O)N3C2=N

Origin of Product

United States

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